molecular formula C6H10N2O B3434024 trimethyl-1H-pyrazol-5-ol CAS No. 72619-96-6

trimethyl-1H-pyrazol-5-ol

Cat. No. B3434024
CAS RN: 72619-96-6
M. Wt: 126.16 g/mol
InChI Key: ZZQIPPXPEIMART-UHFFFAOYSA-N
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Description

Trimethyl-1H-pyrazol-5-ol is a chemical compound with the molecular formula C6H10N2O . It is also known as 1,3,5-Trimethylpyrazole .


Synthesis Analysis

The synthesis of trimethyl-1H-pyrazol-5-ol or its derivatives has been reported in several studies. For instance, one study reported the synthesis of derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another study reported the synthesis of hydrazine-coupled pyrazoles .


Physical And Chemical Properties Analysis

Trimethyl-1H-pyrazol-5-ol is a flammable solid that causes skin and eye irritation. It may also cause respiratory irritation .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Trimethyl-1H-pyrazol-5-ol and its derivatives have been found to exhibit potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

Molecular docking studies have been conducted on Lm-PTR1, complexed with Trimethoprim . These studies justified the better antileishmanial activity of certain compounds . Furthermore, some target compounds elicited better inhibition effects against Plasmodium berghei .

Synthesis of Bis(pyrazolyl)methanes

Trimethyl-1H-pyrazol-5-ol is used in the synthesis of bis(pyrazolyl)methanes . These compounds exhibit a wide range of biological activities and are used as chelating and extracting reagents for different metal ions .

Anti-inflammatory and Antinociceptive Activities

Compounds containing trimethyl-1H-pyrazol-5-ol have been found to exhibit anti-inflammatory and antinociceptive activities . These compounds have potential applications in the treatment of inflammation and pain .

Antifungal and Antiviral Activities

Trimethyl-1H-pyrazol-5-ol and its derivatives have shown antifungal and antiviral activities . This makes them potential candidates for the development of new antifungal and antiviral drugs .

Radical Scavenging Activity

Derivatives of trimethyl-1H-pyrazol-5-ol, such as 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols), have been found to exhibit good radical scavenging activity . Some of these compounds are even more active than ascorbic acid, which is commonly used as a standard .

Safety and Hazards

Trimethyl-1H-pyrazol-5-ol is a flammable solid that causes skin and eye irritation. It may also cause respiratory irritation. Precautions for safe handling include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,5-trimethyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQIPPXPEIMART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552068
Record name 2,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trimethyl-1H-pyrazol-5-ol

CAS RN

113307-33-8, 72619-96-6
Record name 2,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl-1H-pyrazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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